molecular formula C18H17N3O4S2 B2673049 methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 440323-44-4

methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B2673049
CAS No.: 440323-44-4
M. Wt: 403.47
InChI Key:
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Description

Methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, with additional functional groups such as a piperidine carbonyl and a methyl ester. The compound’s intricate structure makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed by the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.

    Coupling of Thiazole and Quinazoline Rings: The thiazole and quinazoline rings are then coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Piperidine Carbonyl Group: The piperidine carbonyl group is introduced through an acylation reaction using piperidine and a suitable acylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the thiazole or quinazoline rings.

    Condensation: Condensation reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

    Condensation: Dehydrating agents like phosphorus oxychloride and sulfuric acid are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate
  • Ethyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate
  • Methyl 5-oxo-3-(morpholine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Uniqueness

Methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its piperidine carbonyl group and thiazoloquinazoline core make it particularly interesting for medicinal chemistry applications, as these features can enhance binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

methyl 5-oxo-3-(piperidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-17(24)10-5-6-11-12(9-10)21-14(19-15(11)22)13(27-18(21)26)16(23)20-7-3-2-4-8-20/h5-6,9H,2-4,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELJDDTHZNDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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